N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
CAS No.: 215368-41-5
VCID: VC11885575
Molecular Formula: C14H19N3OS
Molecular Weight: 277.39 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide - 215368-41-5](/images/structure/VC11885575.png)
Description |
Synthesis and CharacterizationThe synthesis of compounds with similar structures often involves multi-step reactions using commercially available reagents. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure. Biological ActivitiesWhile specific biological activities of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide are not detailed in the literature, compounds with similar thieno[2,3-c]pyridine moieties have shown potential in various therapeutic areas, including anticancer and antimicrobial activities. Research Findings and Potential ApplicationsGiven the lack of direct research on this compound, potential applications can be inferred from related compounds. Thienopyridines, for example, have been explored as antiplatelet agents due to their ability to inhibit the P2Y12 ADP receptor, which is crucial in preventing cardiovascular events . Table: Potential Biological Activities of Related Compounds
|
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 215368-41-5 | |||||||||
Product Name | N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide | |||||||||
Molecular Formula | C14H19N3OS | |||||||||
Molecular Weight | 277.39 g/mol | |||||||||
IUPAC Name | N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)acetamide | |||||||||
Standard InChI | InChI=1S/C14H19N3OS/c1-8(18)16-12-10(7-15)9-6-13(2,3)17-14(4,5)11(9)19-12/h17H,6H2,1-5H3,(H,16,18) | |||||||||
Standard InChIKey | YIPUYQIVDMRTNR-UHFFFAOYSA-N | |||||||||
SMILES | CC(=O)NC1=C(C2=C(S1)C(NC(C2)(C)C)(C)C)C#N | |||||||||
Canonical SMILES | CC(=O)NC1=C(C2=C(S1)C(NC(C2)(C)C)(C)C)C#N | |||||||||
PubChem Compound | 661021 | |||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume